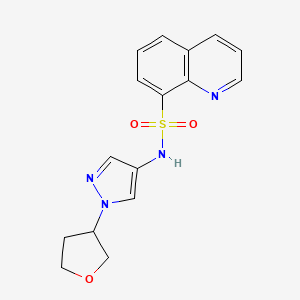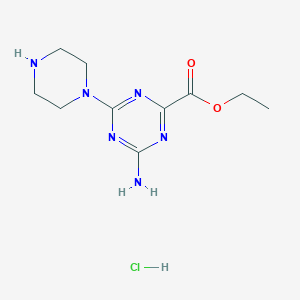
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138256-24-1. It has a molecular weight of 227.69 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, addition of benzotriazole to the reaction mixture stabilizes the tetrahydroquinoline system by substitution with the benzotriazol-l-yl or 2-yl moiety of the hydroxy group .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-7-6-9 (11 (13)14)8-4-2-3-5-10 (8)12-7;/h6H,2-5H2,1H3, (H,13,14);1H . This indicates that the compound has a tetrahydroquinoline core with a carboxylic acid group at the 4-position and a methyl group at the 2-position .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Research has led to the synthesis of various derivatives of tetrahydroisoquinoline carboxylic acid, including its hydrochloride of methyl ester and N-acetyl derivative, characterized by elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction. This foundational work supports further exploration of tetrahydroquinoline compounds in scientific research (Jansa, Macháček, & Bertolasi, 2006).
Biological Activity Studies
NMDA Receptor Antagonists : A study on 2-Carboxytetrahydroquinolines derived from kynurenic acid revealed their role as in vitro antagonists at the glycine site on the NMDA receptor. These findings suggest potential applications in neurological research and drug development targeting the NMDA receptor (Carling et al., 1992).
Antioxidant Properties : The synthesis of N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) demonstrated high electron-donating activity and excellent antioxidant properties. Such compounds could have implications for research into oxidative stress and its biological effects (Kawashima et al., 1979).
Chemical Interaction and Mechanisms
Hydrogen Bonded Supramolecular Framework : Studies on 2-methylquinoline and its interactions with various carboxylic acids through hydrogen bonds have advanced our understanding of the structural and chemical properties of quinoline derivatives. These insights can inform the design of new materials and pharmaceuticals by exploiting weak intermolecular interactions (Jin et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives, in general, are known to participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFANODIKQIMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)


![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)


![N-(3-isopropoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916247.png)

